2-(3-Cyanophenyl)-2,2-difluoroacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon–carbon bonds. It involves the use of palladium as a catalyst and organoboron reagents . The reaction is known for its mild conditions and functional group tolerance .Scientific Research Applications
- These reactions allow the efficient synthesis of biaryl compounds, which find applications in drug discovery, materials science, and agrochemicals .
Boron Reagents in Suzuki–Miyaura Coupling
Antiviral Research
Future Directions
The field of difluoromethylation has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . This suggests potential future directions for the study and application of “2-(3-Cyanophenyl)-2,2-difluoroacetic acid” and related compounds.
properties
IUPAC Name |
2-(3-cyanophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-2-6(4-7)5-12/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGTQJOVCSSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(=O)O)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-2,2-difluoroacetic acid |
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